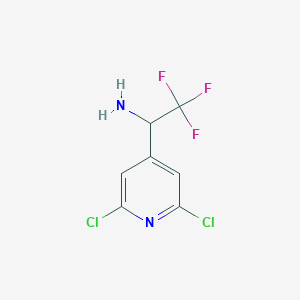

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine is a chemical compound with a molecular weight of 246.02 . It is a powder in physical form . The IUPAC name for this compound is 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Cl2F3NO/c8-4-1-3(2-5(9)13-4)6(14)7(10,11)12/h1-2,6,14H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 246.02 . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Coordination Chemistry

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been used as ligands for over 15 years. These compounds have both advantages and disadvantages compared to the widely investigated terpyridines. Research highlights include the development of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Chemical Reactions and Properties

A study on the synthesis of soluble and thermally stable polyimides from an unsymmetrical diamine containing a triaryl imidazole pendant group demonstrates the preparation of polymers with high glass transition temperatures and good thermal stability, showcasing the potential application of such compounds in high-performance materials (Ghaemy & Alizadeh, 2009).

Luminescence Enhancement

The study on chloroplatinum(II) complexes of 2,6-bis(benzimidazol-2'-yl)pyridine demonstrates remarkable luminescence enhancement in water triggered by PF₆⁻. This finding could be significant for applications in sensing and molecular imaging, as the luminescence properties are crucial for such applications (Liang et al., 2014).

Novel Synthetic Pathways

Research on rerouting nucleophilic substitution from the 4-position to the 2- or 6-position of dihalopyridines presents a valuable regiocontrol in chemical synthesis. This capability to control the site of reaction on a pyridine ring opens up new possibilities for the synthesis of complex organic molecules (Schlosser, Rausis, & Bobbio, 2005).

Polyimide Synthesis and Properties

Another study on the synthesis and characterization of novel polyimides derived from an aromatic diamine and various dianhydrides highlights the development of materials with excellent solubility, thermal stability, and mechanical properties. These polyimides' properties make them suitable for high-performance applications, including aerospace and electronics (Yin et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine and agriculture. As a pyridine derivative, it could have potential uses in the synthesis of plant protection chemicals and other biologically active substances .

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit the cytokinin oxidase/dehydrogenase (ckx) function in various crop plants .

Mode of Action

It’s known that similar compounds act as inhibitors of the ckx enzyme . This inhibition could potentially lead to an increase in cytokinin levels, as CKX is responsible for the degradation of cytokinins .

Biochemical Pathways

Cytokinins are involved in various physiological processes, including cell division, chloroplast differentiation, leaf senescence, and regulation of metabolite transport .

Result of Action

By inhibiting ckx and potentially increasing cytokinin levels, the compound could have various effects on plant growth and development .

Propriétés

IUPAC Name |

1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F3N2/c8-4-1-3(2-5(9)14-4)6(13)7(10,11)12/h1-2,6H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHOOFVIJVDMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide](/img/structure/B2724449.png)

![3-cyclopentyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide](/img/structure/B2724452.png)

![2-(8-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2724453.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2724455.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2724459.png)

![2-(2-Chlorophenyl)-1-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2724460.png)

![3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde](/img/structure/B2724465.png)